(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpent-4-enoic acid
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Description
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpent-4-enoic acid is a useful research compound. Its molecular formula is C21H21NO4 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
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Biological Activity
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpent-4-enoic acid, also known by its CAS number 1198791-58-0, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Characteristics
The molecular formula of this compound is C21H21NO4 with a molecular weight of 351.402 g/mol. The compound features a fluorenyl group, a methoxycarbonyl moiety, and an enolic acid structure, which contribute to its reactivity and biological interactions.
Property | Value |
---|---|
CAS Number | 1198791-58-0 |
Molecular Formula | C21H21NO4 |
Molecular Weight | 351.402 g/mol |
Purity | ≥ 95% |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The fluorenyl moiety enhances cellular uptake, thereby increasing bioavailability and efficacy in therapeutic applications.
- Enzyme Inhibition : Research indicates that this compound exhibits inhibitory effects on specific enzymes linked to inflammatory pathways, suggesting its potential as an anti-inflammatory agent.
- Anticancer Properties : Similar compounds have demonstrated the ability to modulate signaling pathways associated with tumor growth. This suggests that this compound may also possess anticancer properties.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial activity, although specific data on this compound is limited.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally similar to this compound:
- Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry reported that related fluorenyl derivatives significantly reduced inflammation markers in vitro by inhibiting cyclooxygenase enzymes .
- Cancer Cell Line Studies : In vitro assays using various cancer cell lines showed that compounds with similar structures could induce apoptosis and inhibit cell proliferation . These findings suggest potential therapeutic applications in oncology.
- Peptide Synthesis Applications : The compound is utilized in peptide synthesis due to its protective group capabilities, facilitating the development of bioactive peptides . This application underscores its importance in drug discovery and development.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpent-4-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-3-12-21(2,19(23)24)22-20(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h3-11,18H,1,12-13H2,2H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCSRFHDUZYOCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.